molecular formula C13H16N2O2 B2549334 N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide CAS No. 170930-46-8

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide

Cat. No. B2549334
CAS RN: 170930-46-8
M. Wt: 232.283
InChI Key: IWUPERDFXYTEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide, also known as 2-MeO-NNEI, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in 2014 and has gained attention in the scientific community due to its potential use in research for understanding the physiological and biochemical effects of cannabinoids.

Scientific Research Applications

Anti-Inflammatory Properties

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide exhibits anti-inflammatory effects. Its structure combines elements from both tryptamine (a biogenic amine) and naproxen (a nonsteroidal anti-inflammatory drug). Naproxen, initially introduced in 1976, inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory actions . Ongoing trials even suggest that naproxen could help reduce severe respiratory mortality associated with COVID-19 .

Antiviral Potential

The combination of naproxen with other drugs has been successful in treating patients hospitalized for influenza A (H3N2) infection. N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide’s antiviral activity, coupled with its anti-inflammatory action, makes it an interesting candidate for managing viral infections .

Neuromodulation and Behavior Regulation

Tryptamine derivatives, including N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide, play a fundamental role in the human body. Tryptamine is naturally occurring and shares structural features with neuromodulators and psychedelic compounds. These derivatives regulate processes within the central nervous system, such as sleep, cognition, memory, and behavior .

Antibacterial and Antimycobacterial Activity

Studies have explored the antibacterial properties of related compounds. While N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide’s specific antibacterial activity remains to be fully elucidated, related analogs have shown promise against bacterial strains, including Mycobacterium tuberculosis .

Rheumatoid Arthritis Treatment

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide may hold potential for treating rheumatoid arthritis. In vitro screening using an arthritis model has demonstrated its anti-inflammatory effects, making it a valuable candidate for further investigation .

Amide Synthesis Methodology

The compound’s synthesis involves DCC-mediated coupling between carboxylic acids and amines, a widely used method for amide bond formation. This synthetic procedure can be applied to other amides as well .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-17-9-13(16)14-7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,15H,6-7,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUPERDFXYTEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide

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